N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Chemical Reactions Analysis
N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, ultimately resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .
Comparison with Similar Compounds
N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific pyrazolo[3,4-d]pyrimidine scaffold. Similar compounds include:
4-aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[3,4-d]pyrimidin-4-ol: Exhibits anticancer activity against various cancer cell lines.
N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]methanone: Another phenylpyrazole derivative with significant biological activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-13(26)23-14-7-9-15(10-8-14)24-18-17-11-22-25(19(17)21-12-20-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,26)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSZMQNAYNTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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